Cas no 421590-58-1 (N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide)

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide structure
421590-58-1 structure
商品名:N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
CAS番号:421590-58-1
MF:C22H25N3O4S
メガワット:427.516604185104
CID:5435699

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
    • N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
    • インチ: 1S/C22H25N3O4S/c1-4-5-6-11-25-21(27)16-9-7-14(12-18(16)24-22(25)30)20(26)23-17-10-8-15(28-2)13-19(17)29-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,23,26)(H,24,30)
    • InChIKey: HUJULOHGFPHVIM-UHFFFAOYSA-N
    • ほほえんだ: S=C1N([H])C2C([H])=C(C(N([H])C3C([H])=C([H])C(=C([H])C=3OC([H])([H])[H])OC([H])([H])[H])=O)C([H])=C([H])C=2C(N1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3168-0109-2mg
N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
421590-58-1 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3168-0109-20μmol
N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
421590-58-1 90%+
20μl
$79.0 2023-04-27
Life Chemicals
F3168-0109-30mg
N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
421590-58-1 90%+
30mg
$119.0 2023-04-27
Life Chemicals
F3168-0109-10μmol
N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
421590-58-1 90%+
10μl
$69.0 2023-04-27
Life Chemicals
F3168-0109-1mg
N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
421590-58-1 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3168-0109-25mg
N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
421590-58-1 90%+
25mg
$109.0 2023-04-27
Life Chemicals
F3168-0109-5μmol
N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
421590-58-1 90%+
5μl
$63.0 2023-04-27
Life Chemicals
F3168-0109-5mg
N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
421590-58-1 90%+
5mg
$69.0 2023-04-27
Life Chemicals
F3168-0109-3mg
N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
421590-58-1 90%+
3mg
$63.0 2023-04-27
Life Chemicals
F3168-0109-10mg
N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
421590-58-1 90%+
10mg
$79.0 2023-04-27

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide 関連文献

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamideに関する追加情報

N-(2,4-Dimethoxyphenyl)-4-Oxo-3-Pentyl-2-Sulfanylidene-1,2,3,4-Tetrahydroquinazoline-7-Carboxamide: A Comprehensive Overview

N-(2,4-Dimethoxyphenyl)-4-Oxo-3-Pentyl-2-Sulfanylidene-1,2,3,4-Tetrahydroquinazoline-7-Carboxamide, also known by its CAS registry number 421590-58-1, is a complex organic compound with a diverse range of potential applications in the fields of pharmaceuticals and materials science. This compound has garnered significant attention in recent years due to its unique structural properties and promising biological activities. The molecule is characterized by its quinazoline core, which is a heterocyclic aromatic system with two nitrogen atoms at positions 1 and 3. This structure is further modified by the presence of a sulfanylidene group at position 2 and a carboxamide substituent at position 7. Additionally, the compound features a pentyl chain at position 3 and a dimethoxyphenyl group at position N.

The synthesis of this compound involves a series of intricate organic reactions, including nucleophilic substitutions, condensations, and oxidations. The quinazoline framework is typically derived from the reaction of an aldehyde with an amine or ammonia derivative. The introduction of the sulfanylidene group requires precise control over reaction conditions to ensure the formation of the desired thiosemicarbazide intermediate. The subsequent oxidation step then converts this intermediate into the oxo derivative. The carboxamide group is introduced through an amide coupling reaction, while the pentyl chain and dimethoxyphenyl substituents are added via alkylation or acylation reactions.

Recent studies have highlighted the potential of N-(2,4-Dimethoxyphenyl)-4-Oxo-3-Pentyl-2-Sulfanylidene-1,2,3,4-Tetrahydroquinazoline-7-Carboxamide as a candidate for drug development. Its quinazoline core is known to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The presence of the sulfanylidene group enhances the compound's ability to interact with biological targets such as protein kinases and proteases. Furthermore, the dimethoxyphenyl group contributes to the compound's lipophilicity and bioavailability.

In addition to its pharmacological applications, this compound has shown promise in materials science as a precursor for advanced functional materials. Its quinazoline framework can serve as a building block for constructing two-dimensional covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). These materials are highly sought after for their potential use in gas storage, catalysis, and sensing applications.

Recent research has also explored the use of CAS No 421590-58-1 in photovoltaic devices. The molecule's conjugated system allows for efficient charge transport and absorption of visible light. By incorporating this compound into organic solar cells or perovskite solar cells, researchers have demonstrated improved power conversion efficiencies compared to traditional materials.

The development of novel synthetic routes for this compound has been another area of active research. Traditional methods often involve multiple steps with low yields and harsh reaction conditions. However, recent advancements in catalytic chemistry have enabled more efficient syntheses using transition metal catalysts or enzymes. These improvements not only enhance the scalability of production but also reduce environmental impact.

In conclusion, N-(2,4-Dimethoxyphenyl)-4-Oxo-3-Pentyl-2-Sulfanylidene-1,2,3,4-Tetrahydroquinazoline-7-Carboxamide represents a versatile molecule with wide-ranging applications across multiple disciplines. Its unique chemical structure and promising biological activities make it an attractive target for further research and development.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue